molecular formula C25H19N3O3 B2982917 5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902278-39-1

5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Katalognummer: B2982917
CAS-Nummer: 902278-39-1
Molekulargewicht: 409.445
InChI-Schlüssel: DGFVWZSHGDDPJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several fused ring structures, including a pyrazoloquinoline core and a dioxolopyrazole moiety . These types of structures are often found in pharmaceutical compounds due to their potential for diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-hydroxy-2-quinolones are synthesized using reactions of anilines with malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives . Pyrazoloquinoline derivatives can also be synthesized from aminopyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple fused ring structures. The pyrazoloquinoline core, in particular, can display different tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Biological Activities

The research landscape surrounding 5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline and similar compounds reveals a rich diversity of synthetic methods and potential biological activities. These compounds are part of a broader class of heterocyclic compounds known for their varied applications in pharmaceuticals and materials science due to their complex and versatile structures.

  • Synthesis and Structural Analysis : One foundational aspect of research focuses on developing synthetic routes to construct these complex molecules. For example, the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4, 3-c]quinolines from 1-benzyloxypyrazole demonstrates intricate synthetic strategies to build these compounds, laying the groundwork for further functionalization and exploration of their properties (Pawlas et al., 2000).

  • Molecular Dynamics and Docking Studies : Another avenue of research involves computational studies to understand the molecular dynamics and potential biological interactions of these compounds. For instance, studies on isoxazolequinoxaline derivatives have employed DFT calculations, Hirshfeld surface analysis, and docking studies to predict anti-cancer activity, offering insights into how these compounds interact at the molecular level and their potential as therapeutic agents (Abad et al., 2021).

  • Phosphodiesterase Inhibitors : Research into the biological activities of related compounds includes the evaluation of pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent phosphodiesterase type 4 inhibitors. This highlights the therapeutic potential of these molecules in modulating biochemical pathways relevant to inflammatory diseases and other conditions (Raboisson et al., 2003).

  • Estrogen Receptor Ligands : Additionally, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor underscores the significance of these compounds in the context of hormone-related disorders and cancer therapy (Kasiotis et al., 2006).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential biological activities, development of efficient synthesis methods, and detailed study of its physical and chemical properties. Given the biological activities of similar compounds, it may be of interest in drug research and development .

Eigenschaften

IUPAC Name

8-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-29-21-10-6-5-9-17(21)13-28-14-19-24(16-7-3-2-4-8-16)26-27-25(19)18-11-22-23(12-20(18)28)31-15-30-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVWZSHGDDPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.